molecular formula C16H15N3O5 B1678459 Pirolate CAS No. 55149-05-8

Pirolate

Cat. No.: B1678459
CAS No.: 55149-05-8
M. Wt: 329.31 g/mol
InChI Key: KIDJDJMACBOHKQ-UHFFFAOYSA-N
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Description

Pirolate, also known as CP-32,387, is a histamine H1 receptor antagonist with a tricyclic chemical structure. It was patented as an “antiallergen” but was never marketed. The compound has a molecular formula of C16H15N3O5 and a molar mass of 329.312 g/mol .

Scientific Research Applications

Pirolate has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Pirolate, as a histamine H1 receptor antagonist, plays a role in biochemical reactions by interacting with histamine receptors . These receptors are proteins that mediate the effects of histamine, a biomolecule involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. The interaction between this compound and these receptors can influence various biochemical reactions within the body.

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its function as a histamine H1 receptor antagonist . It likely exerts its effects at the molecular level by binding to histamine H1 receptors, preventing histamine from exerting its effects. This could lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pirolate involves the formation of its tricyclic structure through a series of chemical reactions. The key steps include:

    Formation of the pyrimidoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: The dimethoxy and carboxylate groups are introduced through specific reactions, such as methylation and esterification.

Industrial Production Methods

While detailed industrial production methods for this compound are not well-documented due to its limited use, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors for the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Pirolate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace certain groups in the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another histamine H1 receptor antagonist with a different chemical structure.

    Chlorpheniramine: A similar antihistamine with a different tricyclic structure.

    Cetirizine: A second-generation antihistamine with fewer sedative effects.

Uniqueness

Pirolate is unique due to its specific tricyclic structure and its potent histamine H1 receptor antagonism. Unlike some other antihistamines, this compound was never marketed, making it primarily a compound of interest in research rather than clinical use .

Properties

IUPAC Name

ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJDJMACBOHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203660
Record name Pirolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55149-05-8
Record name Pirolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55149-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirolate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIROLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pirolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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